molecular formula C21H33N3O2 B298452 N~1~-(4-tert-butylphenyl)-N~2~-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide

N~1~-(4-tert-butylphenyl)-N~2~-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide

Cat. No. B298452
M. Wt: 359.5 g/mol
InChI Key: AFNBEVRZFJQHIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(4-tert-butylphenyl)-N~2~-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as Tinuvin 770, a UV stabilizer used in various industries such as plastics, coatings, and adhesives. In

Scientific Research Applications

N~1~-(4-tert-butylphenyl)-N~2~-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide has been extensively studied for its potential applications in various scientific fields. In the field of materials science, this compound is used as a UV stabilizer in plastics, coatings, and adhesives. In the field of pharmaceuticals, this compound has been studied for its potential use as an antioxidant and anti-inflammatory agent. In addition, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of N~1~-(4-tert-butylphenyl)-N~2~-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide involves the absorption of UV radiation by the compound. This absorption prevents the UV radiation from reaching the underlying material, thereby preventing degradation of the material. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
N~1~-(4-tert-butylphenyl)-N~2~-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential use in the treatment of neurodegenerative diseases. In addition, this compound has been shown to have low toxicity and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

The advantages of using N~1~-(4-tert-butylphenyl)-N~2~-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide in lab experiments include its high yield and low toxicity. However, the limitations of using this compound include its limited solubility in water and its potential to interfere with certain analytical techniques.

Future Directions

There are several future directions for research on N~1~-(4-tert-butylphenyl)-N~2~-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide. One potential direction is to explore the compound's potential use in the treatment of neurodegenerative diseases. Another potential direction is to investigate the compound's potential use in the field of materials science, particularly in the development of new UV stabilizers. Additionally, further research is needed to fully understand the compound's mechanism of action and its biochemical and physiological effects.

Synthesis Methods

The synthesis of N~1~-(4-tert-butylphenyl)-N~2~-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide involves the reaction of 4-tert-butylbenzylamine with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of copper (II) bromide. The reaction proceeds through a radical mechanism, and the yield of the final product is high.

properties

Product Name

N~1~-(4-tert-butylphenyl)-N~2~-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide

Molecular Formula

C21H33N3O2

Molecular Weight

359.5 g/mol

IUPAC Name

N//'-(4-tert-butylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide

InChI

InChI=1S/C21H33N3O2/c1-19(2,3)14-8-10-15(11-9-14)22-17(25)18(26)23-16-12-20(4,5)24-21(6,7)13-16/h8-11,16,24H,12-13H2,1-7H3,(H,22,25)(H,23,26)

InChI Key

AFNBEVRZFJQHIL-UHFFFAOYSA-N

SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C(=O)NC2=CC=C(C=C2)C(C)(C)C)C

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C(=O)NC2=CC=C(C=C2)C(C)(C)C)C

Origin of Product

United States

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